- CAS No. 65122-05-6](/img/structure/B14484288.png)
Diazene, [(1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl](2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- is a chemical compound with a complex structure that includes both diazene and indenylidene groups
Vorbereitungsmethoden
The synthesis of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves several steps. One common method includes the reaction of 1,3-dihydro-1,1,3-trimethyl-2H-indene with a suitable diazene precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- include:
1,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: This compound shares a similar indenylidene structure but lacks the diazene group.
1,3,3-Trimethyl-1-phenylindane: Another similar compound with a related structure but different functional groups.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound has a similar core structure but includes a nitro group and a spiro linkage.
The uniqueness of Diazene, (1,3-dihydro-1,1,3-trimethyl-2H-inden-2-ylidene)methyl- lies in its combination of diazene and indenylidene groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65122-05-6 |
|---|---|
Molekularformel |
C20H22N2O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[(1,3,3-trimethyl-1H-inden-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H22N2O/c1-14-15-9-5-6-10-16(15)20(2,3)17(14)13-21-22-18-11-7-8-12-19(18)23-4/h5-14H,1-4H3 |
InChI-Schlüssel |
ODIHWNINJINILN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C(C1=CN=NC3=CC=CC=C3OC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



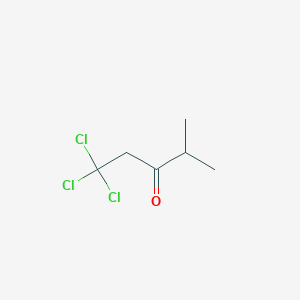
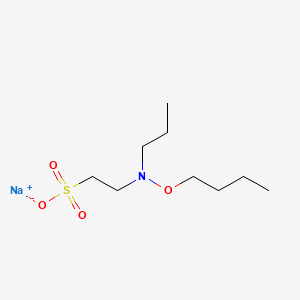
silane](/img/structure/B14484229.png)
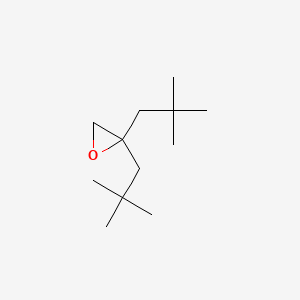

![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
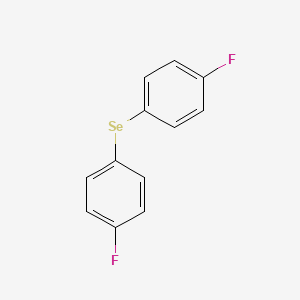
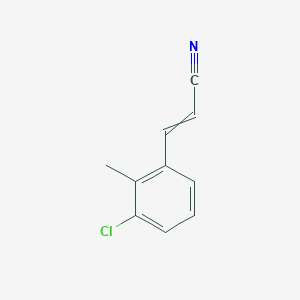
![2-[2-Amino-5-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B14484269.png)
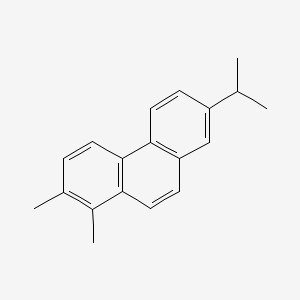

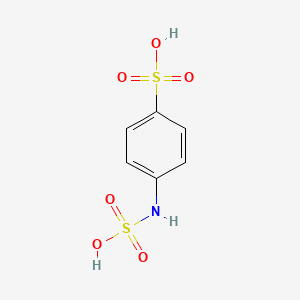
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)
